2-(o-tolyl)-5-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS No.: 1207055-90-0
Cat. No.: VC5650066
Molecular Formula: C23H19N5O2
Molecular Weight: 397.438
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207055-90-0 |
|---|---|
| Molecular Formula | C23H19N5O2 |
| Molecular Weight | 397.438 |
| IUPAC Name | 2-(2-methylphenyl)-5-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
| Standard InChI | InChI=1S/C23H19N5O2/c1-15-7-9-17(10-8-15)22-24-21(30-26-22)14-27-11-12-28-20(23(27)29)13-19(25-28)18-6-4-3-5-16(18)2/h3-13H,14H2,1-2H3 |
| Standard InChI Key | QABQICDEQRJPMF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5C)C3=O |
Introduction
Chemical Structure and Significance
The core structure of pyrazolo[1,5-a]pyrazin-4(5H)-one consists of a fused bicyclic system: a pyrazole ring (positions 1–3) annulated with a pyrazinone ring (positions 5–8). Substituents at positions 2 and 5 introduce steric and electronic modifications critical for target engagement. Specifically:
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Position 2: An o-tolyl group (2-methylphenyl) contributes hydrophobic interactions and π-stacking potential.
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Position 5: A (3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl group introduces a rigid, planar oxadiazole moiety, which enhances metabolic stability and hydrogen-bonding capacity .
The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, conferring resistance to enzymatic hydrolysis while maintaining ligand-receptor interactions . This dual-heterocyclic architecture positions the compound as a candidate for modulating enzymes or receptors implicated in inflammation, oncology, or infectious diseases.
Synthetic Methodologies
Pyrazolo[1,5-a]pyrazin-4(5H)-one Core Synthesis
The pyrazolo[1,5-a]pyrazinone scaffold is typically synthesized via cyclocondensation or 1,3-dipolar cycloaddition. Key approaches include:
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Derivatives
Reaction of substituted hydrazines (e.g., o-tolylhydrazine) with 1,3-diketones or α,β-unsaturated ketones yields pyrazolines, which undergo oxidative aromatization to pyrazoles . For example, Girish et al. demonstrated that nano-ZnO-catalyzed condensation of phenylhydrazine with ethyl acetoacetate produces 1,3,5-substituted pyrazoles in 95% yield . Adapting this method, the o-tolyl-substituted pyrazolo-pyrazinone core could be synthesized by reacting o-tolylhydrazine with a tailored diketone precursor under microwave or catalytic conditions.
1,3-Dipolar Cycloaddition
Diazocarbonyl compounds or nitrilimines participate in [3+2] cycloadditions with alkynes or alkenes to construct the pyrazole ring. He et al. reported a zinc triflate-catalyzed cycloaddition of ethyl α-diazoacetate with phenylpropargyl, yielding trisubstituted pyrazoles in 89% yield . This strategy could be modified to introduce the o-tolyl group at position 2 during the dipolarophile synthesis.
Oxadiazole Moiety Installation
The 1,2,4-oxadiazole ring is commonly synthesized via cyclization of amidoximes or through Huisgen cycloaddition. A representative route involves:
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Formation of Amidoxime: Reacting a nitrile (e.g., p-tolyl cyanide) with hydroxylamine to yield the amidoxime intermediate.
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Cyclization: Treating the amidoxime with a carboxylic acid derivative (e.g., chloroacetyl chloride) under basic conditions to form the oxadiazole ring .
For the target compound, the oxadiazole-methyl group at position 5 is introduced via alkylation of the pyrazolo-pyrazinone core with a preformed oxadiazole-containing bromomethyl intermediate.
Final Assembly
Coupling the pyrazolo-pyrazinone core with the oxadiazole-methyl side chain requires optimized Mitsunobu or Ullmann conditions. For instance, Huang et al. achieved regioselective alkylation of pyrazolines using LDA, followed by oxidation to pyrazoles . Applying similar conditions, the oxadiazole-methyl group could be introduced at position 5 with high fidelity.
Table 1: Representative Synthetic Routes for Analogous Compounds
Challenges and Future Directions
Synthetic Optimization
Regioselectivity in pyrazole formation remains a hurdle. Gosselin’s work on aprotic solvents and HCl additives improved yields to >80% for 1,3-substituted pyrazoles . Similar strategies could mitigate side reactions during core synthesis.
Biological Profiling
In vitro screening against kinase panels, antimicrobial assays, and inflammation models (e.g., LPS-induced TNF-α release) is essential. Computational docking studies using COX-2 or EGFR crystal structures could prioritize targets for experimental validation.
ADMET Considerations The logP value (estimated at 3.8) suggests moderate lipophilicity, necessitating formulation strategies to enhance aqueous solubility. Metabolic stability assays in liver microsomes will determine susceptibility to oxidative degradation.
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